molecular formula C15H17NO2 B14291319 Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate CAS No. 128266-92-2

Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate

Cat. No.: B14291319
CAS No.: 128266-92-2
M. Wt: 243.30 g/mol
InChI Key: JXMCYDXIVQQPSK-UHFFFAOYSA-N
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Description

Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-4-carboxylic acid, while reduction can produce tetrahydrocarbazole derivatives .

Scientific Research Applications

Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate.

    Carbazole: A parent compound with a wide range of applications in pharmaceuticals and materials science.

    Methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

128266-92-2

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate

InChI

InChI=1S/C15H17NO2/c1-18-14(17)9-10-5-4-8-13-15(10)11-6-2-3-7-12(11)16-13/h2-3,6-7,10,16H,4-5,8-9H2,1H3

InChI Key

JXMCYDXIVQQPSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCC2=C1C3=CC=CC=C3N2

Origin of Product

United States

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